Mizolastine-13C,d3

Catalog No.
S12884519
CAS No.
M.F
C24H25FN6O
M. Wt
436.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mizolastine-13C,d3

Product Name

Mizolastine-13C,d3

IUPAC Name

2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-(trideuterio(113C)methyl)amino]-1H-pyrimidin-6-one

Molecular Formula

C24H25FN6O

Molecular Weight

436.5 g/mol

InChI

InChI=1S/C24H25FN6O/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32)/i1+1D3

InChI Key

PVLJETXTTWAYEW-KQORAOOSSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5

Isomeric SMILES

[2H][13C]([2H])([2H])N(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5

Mizolastine-13C,d3 is a stable isotope-labeled derivative of Mizolastine, a second-generation antihistamine. The molecular formula for Mizolastine-13C,d3 is C24H25FN6O\text{C}_{24}\text{H}_{25}\text{F}\text{N}_{6}\text{O}, with a molecular weight of approximately 436.504 g/mol. This compound features three deuterium atoms and one carbon atom labeled with the carbon-13 isotope, which enhances its utility in pharmacokinetic studies and metabolic research, enabling precise tracking of the compound in biological systems .

As its non-labeled counterpart, Mizolastine. It primarily acts as an antagonist to the H1 histamine receptor, inhibiting allergic responses. The presence of deuterium and carbon-13 does not significantly alter its reactivity but allows for advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to be employed for studying its behavior in biological systems .

Mizolastine-13C,d3 retains the biological activity characteristic of Mizolastine, which includes:

  • Antihistaminic Effects: It effectively blocks H1 receptors, reducing symptoms associated with allergic rhinitis and urticaria.
  • Sedation: As a second-generation antihistamine, it is designed to minimize sedation compared to first-generation antihistamines.
  • Anti-inflammatory Properties: Mizolastine has shown potential in reducing inflammation through various pathways, making it useful in treating allergic conditions .

The synthesis of Mizolastine-13C,d3 generally follows the established synthetic route for Mizolastine, incorporating isotopic labeling at specific stages. Key steps include:

  • Synthesis of Intermediate Compounds: Starting from readily available precursors, intermediates are synthesized through reactions such as nucleophilic substitutions and coupling reactions.
  • Incorporation of Isotopes: During the synthesis, carbon-13 and deuterium are introduced at specific positions to create the labeled compound.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for biological studies .

Mizolastine-13C,d3 is primarily used in research settings for:

  • Pharmacokinetic Studies: Its isotopic labeling allows researchers to trace the compound's absorption, distribution, metabolism, and excretion in clinical studies.
  • Metabolic Pathway Analysis: The compound can be utilized to investigate metabolic pathways involving antihistamines and their effects on human physiology.
  • Drug

Research on Mizolastine-13C,d3 has focused on its interactions with various biological systems. Key findings include:

  • Drug Metabolism: Studies have shown that Mizolastine is metabolized primarily in the liver via cytochrome P450 enzymes, which can be tracked using its isotopically labeled form.
  • Synergistic Effects: Investigations into its combination with other antihistamines or anti-inflammatory drugs reveal potential synergistic effects that enhance therapeutic efficacy while minimizing side effects .

Mizolastine-13C,d3 shares structural similarities with several other antihistamines. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
MizolastineSecond-generation antihistamineLow sedation profile
CetirizineSecond-generation antihistamineStronger antihistaminic activity than Mizolastine
LoratadineSecond-generation antihistamineLonger half-life
FexofenadineSecond-generation antihistamineNon-sedating and less interaction with CYP450

Mizolastine-13C,d3 is unique due to its isotopic labeling, allowing for advanced metabolic studies that are not possible with non-labeled compounds .

Mass Spectrometric Analysis of Isotopic Enrichment

Mass spectrometric analysis represents the primary analytical technique for confirming isotopic enrichment in Mizolastine-13C,d3 [1] [2]. The isotope-labeled compound exhibits distinctive mass spectral characteristics that enable unambiguous identification and quantification of the labeled species versus the unlabeled parent compound.

Molecular Ion Analysis

The molecular ion of Mizolastine-13C,d3 displays a characteristic mass shift of +4.023 Da compared to the parent Mizolastine compound [2] [3]. This mass difference arises from the incorporation of one carbon-13 atom (+1.003 Da) and three deuterium atoms (+3.020 Da), resulting in a protonated molecular ion at m/z 437.238 [M+H]+ versus 433.215 [M+H]+ for the unlabeled compound [4] [2].

The isotopologue distribution pattern in the mass spectrum provides critical information for assessing isotopic purity and enrichment levels [5] [6]. High-resolution mass spectrometry enables precise determination of the isotopic composition by analyzing the relative intensities of monoisotopic and isotopologue peaks. The isotopologue cluster for Mizolastine-13C,d3 exhibits enhanced intensity at the M+4 peak due to the intentional isotopic labeling, contrasting with the natural abundance pattern observed for unlabeled Mizolastine [5] [7].

Fragmentation Pattern Analysis

Tandem mass spectrometry provides detailed structural information through characteristic fragmentation patterns that confirm the location of isotopic labels within the molecular framework [8] [5]. The fragmentation analysis reveals that the carbon-13 and deuterium labels are retained in specific product ions, enabling determination of label distribution throughout the molecule.

The benzimidazole moiety fragment (m/z 329.201 for the labeled compound versus 325.178 for unlabeled) retains the complete isotopic labeling pattern, indicating that both the carbon-13 and deuterium atoms are incorporated within this structural unit [8]. The piperidine fragment exhibits a mass shift of +3.017 Da (m/z 149.088 versus 146.071), confirming retention of the trideuterated methyl group attached to the nitrogen atom [8].

Notably, the fluorobenzyl fragment (m/z 109.045) shows no mass difference between labeled and unlabeled compounds, confirming that this structural region contains no isotopic labels [8]. This fragmentation behavior provides definitive evidence for the specific positioning of isotopic labels within the N-methylpiperidine portion of the molecule.

Fragment IonMizolastine m/zMizolastine-13C,d3 m/zMass DifferenceLabel Retention
Molecular Ion [M+H]+433.215437.238+4.023Complete
Benzimidazole moiety325.178329.201+4.023Complete
Piperidine fragment146.071149.088+3.017Partial (d3)
Fluorobenzyl fragment109.045109.0450.000None
Pyrimidinone fragment111.043114.060+3.017Partial (d3)

Nuclear Magnetic Resonance (NMR) Signature Analysis

Nuclear magnetic resonance spectroscopy provides complementary structural confirmation and quantitative assessment of isotopic labeling in Mizolastine-13C,d3 [9] [10] [11]. The incorporation of carbon-13 and deuterium atoms introduces characteristic spectroscopic signatures that enable precise identification and purity assessment of the labeled compound.

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy serves as the definitive analytical technique for confirming carbon-13 incorporation and determining the specific labeling site [10] [12]. The labeled carbon atom in Mizolastine-13C,d3 exhibits significantly enhanced signal intensity compared to natural abundance carbon-13 signals, typically showing 100-fold signal enhancement due to isotopic enrichment [10] [12].

The carbon-13 chemical shift of the labeled methyl group appears in the aliphatic region between 28.5-32.0 ppm, consistent with N-methylated aromatic systems [10] [12]. The enhanced signal intensity enables rapid identification of the labeled position and quantitative assessment of isotopic purity through integration analysis. Decoupling experiments using carbon-13 proton-decoupled nuclear magnetic resonance eliminate scalar coupling interactions, providing sharp singlet resonances that facilitate accurate quantitative measurements [10] [12].

Deuterium Nuclear Magnetic Resonance Spectroscopy

Deuterium nuclear magnetic resonance provides direct confirmation of deuterium incorporation and enables assessment of deuteration efficiency [11] [13]. The trideuterated methyl group exhibits characteristic broad multiplicity patterns due to the quadrupolar nature of deuterium nuclei (I = 1) [11]. The deuterium chemical shift range (2.8-3.2 ppm) corresponds closely to the proton chemical shift of the equivalent N-methyl group in unlabeled Mizolastine [11].

Quantitative deuterium nuclear magnetic resonance analysis enables determination of deuteration levels and assessment of potential hydrogen-deuterium exchange processes [13] [14]. The integration of deuterium signals relative to internal standards provides accurate measurement of deuterium content and confirms the expected three-deuterium incorporation pattern [11] [14].

Proton Nuclear Magnetic Resonance Modifications

Proton nuclear magnetic resonance analysis of Mizolastine-13C,d3 reveals characteristic signal modifications resulting from isotopic substitution [9] [15]. The N-methyl region (2.8-3.2 ppm) shows dramatically reduced signal intensity due to replacement of protons with deuterium atoms [9] [15]. This signal reduction serves as a qualitative indicator of successful deuteration and provides a rapid screening method for labeled compound identification.

The remaining proton signals in the aromatic and aliphatic regions maintain their characteristic chemical shifts and coupling patterns, confirming structural integrity of the labeled compound [9] [15]. Integration analysis reveals the expected reduction in total proton count, corresponding to the replacement of three protons with deuterium atoms.

NMR TechniqueObservable SignalChemical Shift Range (ppm)Isotope Effect
1H NMRReduced N-methyl intensity2.8-3.2 (N-CH3)Signal reduction
13C NMREnhanced 13C signal28.5-32.0 (labeled C)Signal enhancement
2H NMRDeuterium multiplicity2.8-3.2 (N-CD3)Broad multiplicity
13C{1H} NMRDecoupled 13C enhancement28.5-32.0No coupling

Chromatographic Purity Assessment

HPLC Method Development for Isotopologue Separation

High Performance Liquid Chromatography method development for Mizolastine-13C,d3 requires careful optimization to achieve adequate separation between labeled and unlabeled isotopologues while maintaining analytical sensitivity and reproducibility [16] [17] [18]. The isotope effect in liquid chromatography can be exploited to achieve baseline separation of deuterated and non-deuterated compounds under specific chromatographic conditions [16] [18].

Stationary Phase Selection

The choice of stationary phase significantly influences the chromatographic behavior of isotopologues and the magnitude of observable isotope effects [16] [17]. Reversed-phase chromatography using C18 stationary phases provides the most suitable separation mechanism for Mizolastine isotopologues due to differential hydrophobic interactions between deuterated and non-deuterated species [16] [17].

Phenyl-hexyl stationary phases offer enhanced selectivity for aromatic compounds and may provide improved isotopologue separation through π-π interactions with the benzimidazole moiety of Mizolastine [17]. The aromatic selectivity of phenyl-bonded phases can amplify subtle differences in retention behavior between isotopologues, particularly when combined with appropriate mobile phase optimization [16] [17].

Core-shell particle technology, such as Phenomenex Kinetex or Waters BEH columns, provides enhanced efficiency and peak shape compared to traditional fully porous particles [17]. The improved mass transfer characteristics of core-shell particles enable sharper peak shapes and better resolution between closely eluting isotopologues [17].

Mobile Phase Optimization

Mobile phase composition critically affects the magnitude and direction of isotope effects in liquid chromatography [16] [18]. Acetonitrile-containing mobile phases generally produce stronger isotope effects compared to methanol-based systems, with deuterated compounds typically exhibiting shorter retention times than their protiated analogs [16] [18].

The aqueous component of the mobile phase influences the strength and direction of isotope effects [16] [18]. Higher aqueous content tends to favor "inverse" isotope effects where deuterated compounds elute later than protiated compounds, while organic-rich conditions promote "normal" isotope effects with earlier elution of deuterated species [16].

Buffer systems significantly impact retention behavior and peak shape for basic compounds like Mizolastine [17]. Ammonium acetate buffers (pH 6.8) provide optimal peak symmetry and minimize secondary interactions with residual silanol groups [17]. Formic acid modifiers enhance electrospray ionization efficiency while maintaining adequate chromatographic performance [17] [19].

Temperature and Flow Rate Effects

Column temperature optimization affects both retention time and isotopologue selectivity [16] [17]. Elevated temperatures (40-45°C) generally improve peak efficiency and reduce analysis time while maintaining adequate separation between isotopologues [16] [17]. Temperature programming may be employed to optimize separation of early-eluting impurities while maintaining rapid analysis of the main components [17].

Flow rate optimization balances analysis time with separation quality [17]. Reduced flow rates (0.25-0.3 mL/min) improve resolution between closely eluting peaks but extend analysis time [17]. The optimal flow rate represents a compromise between throughput requirements and separation quality [17].

ParameterOptimization 1Optimization 2Optimization 3
Column TypeC18 (Phenomenex Kinetex)C18 (Waters BEH)Phenyl-hexyl
Column Dimensions150 × 2.1 mm, 2.6 μm100 × 2.1 mm, 1.7 μm150 × 2.1 mm, 2.7 μm
Mobile Phase A0.1% Formic acid in water10 mM Ammonium acetate pH 6.80.05% Trifluoroacetic acid
Mobile Phase B0.1% Formic acid in acetonitrileAcetonitrileMethanol
Gradient Profile20-95% B over 15 min30-90% B over 12 min25-85% B over 18 min

LC-MS/MS Quantification Approaches

Liquid chromatography-tandem mass spectrometry represents the gold standard analytical technique for quantification of Mizolastine-13C,d3 in pharmaceutical and biological matrices [19] [20] [21]. The high selectivity and sensitivity of LC-MS/MS enable accurate quantification even in complex sample matrices while providing structural confirmation through multiple reaction monitoring [19] [20].

Multiple Reaction Monitoring Optimization

Multiple reaction monitoring method development requires optimization of precursor ion selection, product ion identification, and collision energy parameters to maximize sensitivity and selectivity [19] [20]. The protonated molecular ion [M+H]+ serves as the precursor ion for both Mizolastine (m/z 433.2) and Mizolastine-13C,d3 (m/z 437.2) [19] [20].

Product ion selection focuses on the most abundant and structurally informative fragments [19] [20]. The benzimidazole fragment (m/z 325.2 for unlabeled, 329.2 for labeled) provides the highest sensitivity and retains complete isotopic labeling information [8] [19]. The N-methylpiperidine fragment (m/z 146.1 for unlabeled, 149.1 for labeled) serves as a confirmatory transition and demonstrates partial label retention [8] [19].

Collision energy optimization ensures maximum product ion yield while maintaining adequate precursor ion transmission [19] [20]. Typical collision energies range from 25-35 eV, with lower energies favoring larger fragments and higher energies promoting extensive fragmentation [19] [20]. Multiple collision energies may be employed for different transitions to optimize individual response factors [19].

Internal Standard Considerations

Stable isotope-labeled internal standards provide optimal compensation for matrix effects and analytical variability in bioanalytical applications [20] [21] [22]. Mizolastine-13C,d3 serves as an ideal internal standard for Mizolastine quantification due to nearly identical chemical and physical properties while maintaining mass spectrometric distinction [20] [21].

The isotope-labeled internal standard compensates for extraction recovery variations, matrix effects, and instrumental fluctuations that commonly affect quantitative accuracy in complex biological matrices [20] [21] [22]. The co-elution of labeled and unlabeled compounds ensures equivalent matrix effects while the mass difference enables independent quantification [20] [21].

Internal standard concentration optimization balances signal intensity with linear range requirements [21] [22]. Typical internal standard concentrations range from 10-100 ng/mL depending on the analytical sensitivity requirements and sample matrix complexity [21]. The internal standard should be added at the earliest possible stage of sample preparation to maximize compensation for analytical losses [21] [22].

Matrix Effect Assessment

Matrix effects represent a critical consideration in LC-MS/MS quantification of pharmaceutical compounds in biological matrices [19] [20]. Post-extraction addition experiments enable assessment of ion suppression or enhancement effects that may compromise quantitative accuracy [19] [20].

The use of stable isotope-labeled internal standards significantly reduces matrix effect concerns by providing equivalent ion suppression for both analyte and internal standard [20] [21]. However, matrix effect assessment remains important for method validation and ensuring robustness across different sample types [19] [20].

Extraction efficiency evaluation through comparison of pre-extraction and post-extraction spiked samples provides additional method performance data [19] [20]. Recovery studies should encompass the full analytical range and representative matrix types to ensure method suitability [19] [20].

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy 1 (eV)Collision Energy 2 (eV)
Mizolastine433.2325.2146.12535
Mizolastine-13C,d3437.2329.2149.12535

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

436.22957268 g/mol

Monoisotopic Mass

436.22957268 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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